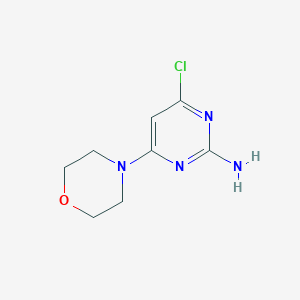

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a morpholine ring at the 6-position

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.

Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Safety and Hazards

The safety and hazards associated with 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine include hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280a-P304+P340-P305+P351+P338-P405-P501a, which provide guidance on how to handle and store the compound safely .

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .

Mode of Action

This compound interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of the kinase . The compound’s binding to AURKA has been confirmed through in silico docking experiments .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to the accumulation of cells in the G2/M phase, effectively halting cell division . The affected pathway is the cell cycle regulation pathway, with downstream effects including the induction of apoptosis .

Pharmacokinetics

The compound’s ability to inhibit aurka in human colon cancer cells suggests it can be absorbed and distributed to the site of action .

Result of Action

The inhibition of AURKA by this compound leads to a reduction in clonogenicity, or the ability of cells to form colonies . It also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, key steps in the induction of apoptosis . This results in the death of cancer cells .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine are not well-documented in the literature. It is known that pyrimidines, a key component of this compound, play crucial roles in various biochemical reactions. They are involved in the synthesis of DNA, RNA, and ATP, and interact with a variety of enzymes and proteins .

Cellular Effects

Given its structural components, it may influence cell function through interactions with cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Therefore, it is not possible to comment on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving guanidines and β-diketones or ethyl acetoacetate under reflux conditions.

Substitution Reactions: The chlorine atom is introduced at the 4-position of the pyrimidine ring through halogenation reactions using reagents like phosphorus oxychloride (POCl3).

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the chlorine atom is replaced by the morpholine group under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

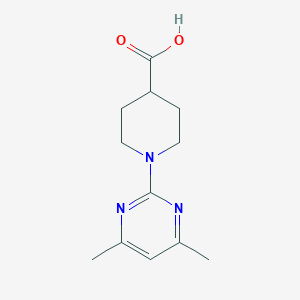

2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but with a methyl group instead of a morpholine ring.

4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine: Differing by the position of the amine group.

Uniqueness

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is unique due to the presence of both a chlorine atom and a morpholine ring, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

IUPAC Name |

4-chloro-6-morpholin-4-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKCJXZYXLANTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363295 |

Source

|

| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339016-18-1 |

Source

|

| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)

![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)